Thermodynamic Stability: Tetrahydrate vs. Monohydrate Hydration Energetics
Phosphocholine chloride calcium salt tetrahydrate exhibits distinct thermodynamic hydration behavior compared to its monohydrate counterpart. Vapor pressure versus H₂O content studies over the range 0–4 mol H₂O mol⁻¹ of salt demonstrate the exclusive formation of only two hydrates (monohydrate and tetrahydrate), with no dihydrate or trihydrate intermediates detected [1]. Equilibrium vapor pressure measurements reveal that the enthalpy of dissociation (ΔH⁰) per mole of H₂O lost is 16.08 kcal mol⁻¹ for the tetrahydrate, compared to 12.49 kcal mol⁻¹ for the monohydrate [1].
| Evidence Dimension | Enthalpy of dissociation (ΔH⁰) per mol H₂O lost |
|---|---|
| Target Compound Data | 16.08 kcal mol⁻¹ |
| Comparator Or Baseline | Phosphocholine chloride calcium salt monohydrate: 12.49 kcal mol⁻¹ |
| Quantified Difference | 3.59 kcal mol⁻¹ higher for tetrahydrate |
| Conditions | Vapor pressure vs. H₂O content studies at 0–4 mol H₂O mol⁻¹ salt range; equilibrium vapor pressure measurements |
Why This Matters
Higher dissociation enthalpy indicates that the tetrahydrate binds its four water molecules more strongly than the monohydrate binds its single water, affecting hygroscopicity, storage stability, and the energetic requirements for dehydration during formulation or processing.
- [1] Harmon KM, Akin AC. Hydrogen bonding Part 38. IR and thermodynamic study of phosphorylcholine chloride calcium salt tetrahydrate and monohydrate. J Mol Struct. 1991;249(2-4):173-179. DOI: 10.1016/0022-2860(91)85065-b View Source
